GLP-1 receptor agonist 3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H30FN5O4 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]-2-pyridinyl]piperidin-1-yl]methyl]-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)/t24-/m1/s1 |
InChI Key |
HYBAKUMPISVZQP-XMMPIXPASA-N |
Isomeric SMILES |
C1CO[C@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F |
Canonical SMILES |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O |
Origin of Product |
United States |
Discovery and Design Methodologies of Glp 1 Receptor Agonist 3
Initial Screening and Hit Identification Strategies
The journey to identify "GLP-1 receptor agonist 3" commenced with comprehensive screening campaigns designed to uncover novel chemical entities with the desired agonistic activity at the GLP-1R. A combination of high-throughput, computational, and peptide-based screening methodologies were likely employed to explore vast chemical libraries and identify promising starting points for drug development.
High-Throughput Screening (HTS) Approaches
High-throughput screening (HTS) serves as a cornerstone in the early stages of drug discovery, enabling the rapid assessment of large compound libraries for biological activity. In the search for novel GLP-1R agonists, HTS assays are typically cell-based and designed to detect receptor activation. A common approach involves the use of HEK-293 cells engineered to stably overexpress the human GLP-1 receptor (hGLP-1R). bioworld.com
One key HTS methodology is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) production, a downstream second messenger of GLP-1R activation. diabetes.or.kr For a compound like "this compound", an exemplified compound from a similar class of imidazole (B134444) derivatives displayed agonistic activity at human GLP-1 receptors with an EC50 of 12.9 µM and an Emax of 110% in cAMP assays conducted in HEK-293 cells. bioworld.com To enhance the sensitivity of these screens, particularly for identifying weak initial hits, a "sensitized" assay format may be employed. acs.org This can involve the use of positive allosteric modulators (PAMs) that amplify the signal of an agonist, making it easier to detect modest activity. acs.orgnih.gov
Further HTS assays can be designed to assess other aspects of receptor signaling and function, such as β-arrestin recruitment and GLP-1R internalization. bioworld.com For instance, the PathHunter β-arrestin assay can be used to quantify the interaction of β-arrestin with the activated receptor, providing insights into the signaling bias of the compound. bioworld.com Similarly, high-content screening (HCS) assays can visualize and quantify the internalization of the receptor upon agonist binding, often using fluorescently tagged receptors. nih.gov
| Assay Type | Cell Line | Endpoint Measured | Example Result for a Similar Imidazole Derivative bioworld.com |
|---|---|---|---|
| cAMP Production | HEK-293-SNAP-hGLP1R | Agonistic activity (EC50, Emax) | EC50 = 12.9 µM, Emax = 110% |
| β-arrestin Recruitment (PathHunter) | HEK-293-SNAP-hGLP1R-GloSensor | β-arrestin interaction (EC50, Emax) | EC50 = 0.404 µM, Emax = 12% |
| GLP-1R Internalization (DERET) | HEK-293-SNAP-hGLP1R-GloSensor | Receptor internalization (EC50, Emax) | EC50 = 0.089 µM, Emax = 58% |
Virtual Screening and Computational Docking Strategies
In parallel with, or as a precursor to, HTS, virtual screening and computational docking strategies offer a powerful in silico approach to identify potential GLP-1R agonists. digitellinc.com These methods leverage the known three-dimensional structure of the GLP-1R to predict how small molecules might bind to and activate the receptor. mdpi.com The process typically begins with the creation of a large virtual library of compounds, which can be sourced from databases like ZINC, containing millions of commercially available molecules. digitellinc.com
Structure-based virtual screening involves docking these virtual compounds into the binding pocket of the GLP-1R. mdpi.com The crystal structure of the GLP-1R in complex with a small-molecule agonist, such as PDB ID: 6X1A, serves as a template for these docking studies. digitellinc.com Sophisticated docking algorithms then calculate the binding affinity and pose of each compound within the receptor's active site. digitellinc.com For instance, a virtual screening campaign might screen over 17 million compounds, with the top-scoring hits being selected for further analysis based on their docking score and predicted interactions with key amino acid residues in the receptor. digitellinc.com
Following initial docking, molecular dynamics (MD) simulations can be employed to further validate the stability of the ligand-receptor complex and refine the binding predictions. mdpi.com These simulations provide a more dynamic picture of the interactions and can help to identify the most promising candidates for synthesis and experimental testing. mdpi.com
Phage Display and Peptide Library Screening for Novel Agonists
While "this compound" is a small molecule, the discovery of novel peptide agonists through techniques like phage display can provide valuable insights into the pharmacophore and key interactions required for receptor activation. Phage display involves the genetic engineering of bacteriophages to express a library of peptides on their surface. This library can then be screened against the target receptor, in this case, the GLP-1R, to identify peptides that bind with high affinity.
Medicinal Chemistry Principles Applied in Agonist Development
Following the identification of initial hits from screening campaigns, a rigorous process of medicinal chemistry is employed to optimize these lead compounds into potent and drug-like candidates such as "this compound". acs.org The imidazole ring is a key structural feature of this compound, and its unique electronic properties make it a versatile scaffold in medicinal chemistry, capable of engaging in various interactions with biological targets. nih.gov
The optimization process is guided by the principles of structure-activity relationships (SAR), where systematic modifications are made to the chemical structure of the lead compound, and the effects on biological activity are carefully measured. acs.org For a small-molecule GLP-1R agonist, key areas for optimization would include enhancing potency, improving selectivity over other receptors, and refining pharmacokinetic properties such as oral bioavailability and metabolic stability. acs.org
For imidazole-based compounds, medicinal chemists might explore modifications to the substituents on the imidazole ring to fine-tune its electronic and steric properties. The goal is to maximize favorable interactions with the GLP-1R binding pocket while minimizing off-target effects. researchgate.net The incorporation of a carboxylic acid moiety, for example, has been shown to significantly improve the potency of some GLP-1R agonists and enhance their pharmacokinetic profile. researchgate.net
Structure-Based Drug Design and Predictive Modeling for GLP-1R Agonism
The development of "this compound" would have been significantly accelerated by the use of structure-based drug design (SBDD) and predictive modeling. These techniques rely on high-resolution structural information of the GLP-1R to guide the rational design of more potent and selective agonists. mdpi.com
Utilizing Cryo-EM and X-ray Structures for Rational Design
The advent of cryogenic electron microscopy (Cryo-EM) and the continued utility of X-ray crystallography have revolutionized our understanding of G protein-coupled receptors (GPCRs) like the GLP-1R. nih.gov These techniques have provided detailed atomic-level structures of the GLP-1R in complex with various agonists, both peptide and small-molecule. nih.gov
These structures reveal the precise binding modes of different ligands and the conformational changes that occur in the receptor upon activation. nih.gov For the design of a small-molecule agonist like "this compound," the cryo-EM structures of the GLP-1R bound to other small molecules, such as Boc5 and WB4-24, offer invaluable insights. nih.gov These structures show how non-peptidic agonists can penetrate deep into the transmembrane domain (TMD) of the receptor, mimicking the binding of the native peptide ligand to some extent. nih.gov
Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Approaches in Peptide Design
The application of machine learning (ML) and QSAR has revolutionized the discovery of novel peptide-based GLP-1 receptor agonists. These computational tools are particularly valuable in peptide drug discovery, where traditional methods are often hampered by the vast combinatorial space of possible amino acid sequences and a historical scarcity of large, high-quality datasets. nih.govacs.org
Specialized platforms have been developed to integrate peptide design, synthesis, screening, and ML-driven analysis into a cohesive workflow. nih.govacs.orgresearcher.life One such platform, known as streaMLine, exemplifies this modern approach. acs.org This system enables the systematic exploration of a peptide backbone, such as secretin, to generate potent and selective GLP-1R agonists with improved physicochemical properties. nih.govresearcher.life In one extensive application of this platform, a total of 2,688 peptides were synthesized and screened. nih.govacs.org The resulting data was then used to train ML models, such as random forest algorithms, to build robust QSAR models. nih.govresearchgate.net These models can effectively predict the impact of specific amino acid substitutions on receptor potency and selectivity, thereby guiding the design of subsequent peptide libraries with enhanced properties. researchgate.net This iterative process led to the identification of GUB021794, a candidate developed from the secretin backbone that demonstrated significant potential. nih.govacs.org
QSAR models are also developed through systematic structure-activity relationship (SAR) studies on smaller peptide fragments. For instance, a detailed analysis of an ultra-short 11-mer GLP-1 peptide agonist was conducted to understand the impact of modifications at each position. mdpi.comnih.gov Techniques like Alanine-scanning (replacing each amino acid with alanine) and Aib-scanning (using the non-proteinogenic amino acid α-aminoisobutyric acid) provide crucial data on how individual residues contribute to agonist potency. mdpi.com This data, which correlates structural changes to biological activity (EC50 values), is then used to build predictive QSAR models using methods like stepwise multiple linear regression. mdpi.comnih.gov These models help elucidate the structural basis for receptor activation and guide further optimization efforts. mdpi.comnih.gov
| Original Residue (Position) | Alanine (B10760859) Substitution | Relative Potency Change | Impact on Agonist Activity |
|---|---|---|---|
| His (1) | Ala¹ | ~10-fold decrease | Significant contribution to potency |
| Aib (2) | Ala² | No significant difference | Position tolerant to substitution |
| Gly (4) | Ala⁴ | >1000-fold decrease | Essential for high potency |
| Phe (6) | Ala⁶ | ~10-fold decrease | Contributes to potency |
| Asp (9) | Ala⁹ | >1000-fold decrease | Essential for high potency |
Considerations for Peptide versus Small Molecule Agonist Design
The design strategy for a GLP-1 receptor agonist is fundamentally influenced by the choice between a peptide-based scaffold and a non-peptidic small molecule. This decision impacts the compound's mechanism of action, pharmacokinetic profile, and route of administration.
Peptide agonists are typically designed based on the structure of the endogenous GLP-1 hormone or other natural peptides like exendin-4 (B13836491). The primary design challenge for these large molecules is overcoming their inherent limitations, such as rapid degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV) and renal clearance. nih.gov Consequently, design strategies focus on amino acid substitutions and chemical modifications (e.g., fatty acid acylation) to enhance stability and extend half-life, making them suitable for less frequent, injectable administration. researchgate.net Peptides interact with the extracellular domain of the GLP-1 receptor, mimicking the binding of the native ligand. mdpi.com
In contrast, the development of oral small-molecule agonists represents a paradigm shift, offering the potential for improved patient convenience and adherence. researchgate.net These compounds are discovered through high-throughput screening of chemical libraries rather than by modifying a natural peptide. nih.gov A key design consideration is achieving oral bioavailability. researchgate.net Small-molecule agonists often engage the GLP-1 receptor at a different site than peptides, typically binding within the transmembrane domain. mdpi.com This can result in "biased agonism," where the molecule preferentially activates the therapeutic G-protein signaling pathway over other pathways, such as β-arrestin recruitment, which may be associated with certain adverse effects. mdpi.com This selective activation is a central goal in the design of many small-molecule GLP-1R agonists. mdpi.com
| Consideration | Peptide Agonists | Small Molecule Agonists |
|---|---|---|
| Starting Scaffold | Endogenous peptide hormones (e.g., GLP-1, Exendin-4) | Novel chemical entities from library screening |
| Receptor Binding Site | Primarily the extracellular domain (ECD) | Typically the transmembrane (TM) domain (allosteric or orthosteric) |
| Primary Design Goal | Increase stability and half-life to reduce injection frequency | Achieve oral bioavailability and favorable pharmacokinetic profile |
| Route of Administration | Injectable (subcutaneous) | Oral |
| Mechanism of Action | Mimics endogenous peptide binding; often balanced agonism | Can be designed for biased agonism (e.g., G-protein selective) |
| Patient Convenience | Lower (requires injections) | Higher (oral administration) |
Molecular and Cellular Pharmacology of Glp 1 Receptor Agonist 3
GLP-1 Receptor Binding Characteristics of Semaglutide (B3030467)
The interaction between Semaglutide and its target, the glucagon-like peptide-1 receptor (GLP-1R), is a critical determinant of its pharmacological activity. This interaction is characterized by high affinity, selectivity, and specific kinetic properties that underpin its prolonged action.
Semaglutide is a peptide-based agonist that shares approximately 94% sequence homology with native human GLP-1, which ensures its highly selective recognition and binding to the GLP-1 receptor. preprints.orgpreprints.org Structural modifications, including the substitution of alanine (B10760859) at position 8 with α-aminoisobutyric acid and the acylation of lysine (B10760008) at position 26 with a stearic diacid moiety, are key to its pharmacological profile. guidetopharmacology.orgresearchgate.net While Semaglutide exhibits a slightly lower binding affinity for the GLP-1R compared to its predecessor, Liraglutide (B1674861), this is functionally compensated by a markedly increased affinity for serum albumin, which significantly extends its half-life. guidetopharmacology.org
Computational and biophysical analyses have been employed to quantify the binding affinity. The dissociation constant (Kd) is a key parameter, with lower values indicating higher affinity. Studies using structural modeling have calculated the Kd for the Semaglutide-GLP-1R interaction, providing insight into its potent binding characteristics. preprints.orgresearchgate.netbiorxiv.orgpreprints.org
Interactive Data Table: Binding Affinity of Semaglutide to GLP-1R You can filter or sort the data by clicking on the table headers.
The kinetic profile of a ligand-receptor interaction involves its association (on-rate) and dissociation (off-rate) constants. While specific on/off-rate values for Semaglutide are not extensively detailed in the provided literature, studies of analogous GLP-1R agonists highlight the importance of these kinetics. For instance, the GLP-1 Val8 analogue was found to have a slower on-rate and a faster off-rate compared to native GLP-1, altering its signaling properties. acs.org
The most significant kinetic feature of Semaglutide is its protracted pharmacokinetic profile, which is achieved through its strong, reversible binding to serum albumin. guidetopharmacology.org This binding sequesters the molecule in the bloodstream, creating a circulating depot that reduces its clearance and protects it from degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme. oup.com This results in a significantly prolonged plasma half-life, allowing for less frequent administration. guidetopharmacology.org
G protein-coupled receptors (GPCRs) like the GLP-1R possess a primary, or "orthosteric," binding site where the endogenous ligand binds. nih.govacs.org They may also have secondary, or "allosteric," sites that can modulate receptor function when occupied. mdpi.comnih.gov
Structural studies, including cryo-electron microscopy (cryo-EM), have definitively shown that Semaglutide, like the native GLP-1 peptide, engages the GLP-1R at its orthosteric site. acs.orgbiorxiv.orgrcsb.org The binding mechanism involves a two-domain interaction: the C-terminal end of the peptide binds to the large N-terminal extracellular domain (ECD) of the receptor, while the N-terminal end of the peptide inserts deep into the seven-transmembrane (7TM) helical bundle, which constitutes the core of the receptor. biorxiv.org This mode of binding is distinct from small-molecule agonists that may target allosteric sites within the transmembrane domain. acs.orgmdpi.commdpi.com
Receptor Activation Mechanisms Induced by Semaglutide
Upon binding to the GLP-1R, Semaglutide initiates a cascade of intracellular events by inducing specific conformational changes in the receptor, leading to the activation of downstream signaling pathways.
The binding of an agonist to a GPCR is not a static event but a dynamic process that stabilizes the receptor in an active conformation. nih.gov High-resolution cryo-EM structures of the Semaglutide-GLP-1R-G protein complex have provided profound insights into this process. rcsb.orgbiorxiv.orgcoventry.ac.uk
These studies reveal that while Semaglutide adopts a binding pose similar to that of native GLP-1, it induces unique conformational dynamics within both the peptide and the receptor. biorxiv.orgsemanticscholar.orgresearchgate.net Three-dimensional variability analysis of cryo-EM data shows different motions within the receptor complex when bound to Semaglutide compared to other agonists. biorxiv.orgrcsb.org These subtle, ligand-specific dynamic changes are thought to be critical for the pharmacological differences observed between various GLP-1R agonists. biorxiv.org The binding event triggers a significant conformational rearrangement, most notably a large outward movement of the intracellular end of transmembrane helix 6 (TM6), which opens a cavity to accommodate and activate the Gαs subunit of the G protein. researchgate.net
The GLP-1R is a canonical Class B GPCR that signals primarily through the stimulatory G protein, Gs. biorxiv.orgpatsnap.com The activation of GLP-1R by Semaglutide initiates a well-defined signaling cascade. patsnap.comnih.gov
G Protein Activation : The Semaglutide-induced conformational change in the GLP-1R promotes the binding and activation of the heterotrimeric Gs protein. patsnap.com
Adenylate Cyclase and cAMP Production : The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.gov
Downstream Effectors : The rise in intracellular cAMP levels leads to the activation of two main downstream effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2). nih.gov These effectors then phosphorylate various substrates within the cell, leading to the ultimate physiological responses, such as glucose-dependent insulin (B600854) secretion from pancreatic β-cells. nih.gov
In addition to G protein signaling, GPCR activation also leads to the recruitment of β-arrestin proteins. nih.govnih.govsemanticscholar.org The balance between G protein activation and β-arrestin recruitment is known as "biased agonism". bioscientifica.comresearchgate.net While some newer agonists are designed to be G protein-biased to potentially avoid receptor desensitization, most currently approved agonists, including Semaglutide, are considered relatively balanced or full agonists for both the cAMP and β-arrestin pathways. nih.gov
Interactive Data Table: Key Molecules in Semaglutide-Induced Signaling You can filter or sort the data by clicking on the table headers.
Beta-Arrestin Recruitment and Receptor Internalization Patterns
Following agonist binding and G protein activation, the GLP-1R becomes a substrate for G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor's intracellular domains. This phosphorylation promotes the recruitment of β-arrestins (arrestin-2 and -3) to the receptor. mdpi.comnih.gov
"GLP-1 receptor agonist 3" can exhibit agonist-biased signaling, meaning it can preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment). nih.gov Some GLP-1R agonists have been developed to have reduced β-arrestin recruitment, which is thought to enhance their therapeutic effects by avoiding receptor desensitization. nih.gov The specific structure of "this compound" determines its conformation upon binding to the GLP-1R, which in turn influences the recruitment of G proteins versus β-arrestins. nih.gov A G protein-biased profile for "this compound" would favor prolonged cAMP signaling, which is associated with its primary therapeutic actions. nih.gov
| Signaling Pathway | Potential Outcome of Preferential Activation |
|---|---|
| G Protein (Gs) Signaling | Enhanced and sustained cAMP production, leading to potentiation of insulin secretion. nih.gov |
| β-Arrestin Recruitment | Receptor desensitization, internalization, and potential activation of G protein-independent signaling pathways. mdpi.comnih.gov |
The recruitment of β-arrestins to the GLP-1R initiates the process of receptor internalization, where the receptor-agonist complex is moved from the cell surface into the cell's interior via endocytosis. mdpi.comnih.gov This process can occur through both clathrin-dependent and caveolin-dependent mechanisms. nih.gov Once internalized, the GLP-1R is sorted in endosomes. From here, it can either be recycled back to the plasma membrane, allowing for resensitization of the cell to "this compound," or it can be targeted for degradation in lysosomes. nih.gov The rate of recycling can be influenced by the specific agonist bound to the receptor. nih.gov For instance, some agonists may promote faster recycling, leading to a more sustained cellular response. mdpi.com
Downstream Intracellular Signaling Cascades Modulated by "this compound"
The initial G protein coupling and second messenger generation triggered by "this compound" activate a complex network of downstream intracellular signaling cascades that ultimately mediate its diverse physiological effects.
The increase in intracellular cAMP levels following GLP-1R activation by "this compound" is a central event in its signaling cascade. nih.gov cAMP acts as a second messenger and activates several downstream effectors, most notably Protein Kinase A (PKA). nih.gov In pancreatic β-cells, PKA activation is a key component for insulin secretion, although it is not the sole pathway involved. nih.gov PKA phosphorylates a variety of cellular substrates, leading to changes in gene expression, enzyme activity, and ion channel function. nih.gov For example, PKA can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in insulin synthesis and β-cell survival. frontiersin.org Furthermore, cAMP can also act independently of PKA through the activation of Exchange Protein Directly Activated by cAMP (Epac). nih.gov
Extracellular Signal-Regulated Kinase (ERK) Activation
Activation of the GLP-1 receptor by "this compound" initiates signaling through multiple intracellular pathways, including the Extracellular Signal-Regulated Kinase (ERK) cascade. nih.gov This pathway is crucial for mediating cellular processes like growth and proliferation. frontiersin.org Research indicates that GLP-1 receptor agonists can trigger ERK activation through several distinct mechanisms. One pathway involves the canonical Gαs-protein stimulation of adenylate cyclase, leading to a rise in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.gov PKA-induced ERK activation has been characterized as transient and results in the translocation of activated ERK to the nucleus. nih.gov
Alternatively, ERK activation can occur through a β-arrestin-dependent mechanism. nih.gov Unlike the PKA-mediated pathway, β-arrestin-induced ERK activation is sustained and preferentially targets substrates within the cytoplasm. nih.gov In neuroendocrine cells, the activation of ERK by GLP-1 receptor signaling is dependent on the neuroendocrine-specific guanine (B1146940) nucleotide exchanger NCS-RapGEF2. upstate.edu Furthermore, in pancreatic beta-cells, GLP-1 receptor agonists have been shown to prevent apoptosis by activating the ERK1/2 signaling pathway, which leads to the phosphorylation and inactivation of the pro-apoptotic protein Bad. mdpi.com Studies in myenteric neurons have also confirmed that GLP-1 receptor agonists activate the ERK-MAPK signaling cascade. nih.gov
Protein Kinase B (Akt) Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical downstream effector of "this compound" activity. This pathway is integral to regulating metabolic functions, protein synthesis, cellular growth, and survival. frontiersin.org Upon GLP-1 receptor stimulation, the PI3K/Akt pathway is activated in various cell types, including peripheral nerves, neurons, and hepatocytes. researchgate.netnih.gov
In the nervous system, activation of the PI3K/Akt pathway is essential for initiating myelination by Schwann cells and has been shown to promote neuronal survival. researchgate.netthno.org Specifically, GLP-1 receptor activation in neurons leads to the upregulation of Apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA base excision repair, via the PI3K-Akt axis. thno.org In hepatocytes, GLP-1 receptor agonists have been found to stimulate the production of angiopoietin-like protein 8 (ANGPTL8) through a PI3K/Akt-dependent mechanism. nih.gov This pathway also plays a role in protecting pancreatic beta-cells from apoptosis. thno.orgfrontiersin.org
Intracellular Calcium (Ca2+) Dynamics
"this compound" modulates intracellular calcium (Ca2+) levels, a key second messenger in cellular signaling. The effects on Ca2+ dynamics are particularly well-characterized in pancreatic beta-cells, where they are crucial for stimulating insulin secretion. nih.govnih.gov In these cells, GLP-1 receptor activation, even at low glucose concentrations, elevates the concentration of free intramitochondrial Ca2+. nih.gov This mobilization of intracellular Ca2+ is mediated by cAMP and involves the release of Ca2+ from intracellular stores through both inositol (B14025) 1,4,5-trisphosphate (IP3) receptors and ryanodine (B192298) receptors (RyR). nih.gov The subsequent rise in mitochondrial Ca2+ stimulates ATP synthesis, which potentiates glucose-stimulated insulin release. nih.gov
In the context of neuronal cells, the GLP-1 receptor agonist exendin-4 (B13836491) has been shown to induce an elevation of intracellular calcium in myenteric neurons. nih.gov This increase arises from both the release of calcium from intracellular stores and its influx through voltage-gated calcium channels. nih.gov Conversely, in pancreatic alpha-cells, GLP-1 receptor signaling has an inhibitory effect, suppressing P/Q-type Ca2+ channels, which contributes to the inhibition of glucagon (B607659) secretion. researchgate.net
Table 1: Summary of Intracellular Signaling Pathways Activated by "this compound"
| Signaling Pathway | Key Mediators | Primary Cellular Outcomes | Relevant Cell Types |
|---|---|---|---|
| ERK Pathway | cAMP, PKA, β-arrestin, NCS-RapGEF2 | Cell proliferation, Apoptosis protection, Neuronal activation | Pancreatic β-cells, Neurons, Neuroendocrine cells |
| Akt Pathway | PI3K, Akt | Cell survival, Myelination, DNA repair, Protein synthesis, Metabolic regulation | Neurons, Schwann cells, Pancreatic β-cells, Hepatocytes |
| Calcium Dynamics | cAMP, IP3 Receptors, Ryanodine Receptors | Insulin secretion, ATP synthesis, Neuronal activation, Glucagon inhibition | Pancreatic β-cells, Neurons, Pancreatic α-cells |
Cell-Type Specific Responses Elicited by "this compound" in Pre-clinical Models
Pancreatic Beta-Cell Responses (e.g., Insulin Secretion, Proliferation, Apoptosis Protection)
In pancreatic beta-cells, "this compound" elicits a range of beneficial responses crucial for glycemic control. nih.gov The most prominent effect is the potentiation of glucose-stimulated insulin secretion (GSIS). nih.gov This action is glucose-dependent, meaning the agonist has little to no effect on insulin secretion at normal or low blood glucose levels, which is a key regulatory feature. nih.gov The mechanism involves the activation of downstream signaling cascades that inhibit ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and insulin exocytosis. nih.gov
Beyond its effects on insulin secretion, "this compound" also promotes the health and survival of beta-cells. Growing evidence indicates that these agonists play a critical role in preserving beta-cell function by inhibiting apoptosis (programmed cell death) and promoting beta-cell proliferation. frontiersin.orgnih.gov The anti-apoptotic effects are mediated by the activation of pro-survival signaling pathways, such as PI3K/Akt and MAP kinase, which help protect the cells from glucotoxic and lipotoxic conditions. thno.orgfrontiersin.org A meta-analysis of preclinical studies confirmed that GLP-1 receptor agonists contribute to the preservation of beta-cell function, resulting in a significant reduction in apoptosis compared to controls. frontiersin.org
Table 2: Effects of "this compound" on Pancreatic Beta-Cells
| Response | Mechanism | Functional Outcome |
|---|---|---|
| Insulin Secretion | Potentiates glucose-stimulated insulin secretion (GSIS) by modulating ion channel activity and intracellular Ca2+. nih.govnih.gov | Enhanced and glucose-dependent insulin release. |
| Proliferation | Activates intracellular signaling pathways that promote cell growth. frontiersin.orgnih.gov | Increased beta-cell mass. |
| Apoptosis Protection | Activates PI3K/Akt and MAP kinase pathways to inhibit pro-apoptotic proteins. thno.orgfrontiersin.org | Preservation of beta-cell mass and function under stress conditions. |
Neuronal Cell Activity and Signaling Pathways
"this compound" exerts significant effects on the central nervous system by modulating neuronal activity and signaling. GLP-1 receptors are widely expressed in the brain in areas involved in appetite regulation, such as the hypothalamus and brainstem. mdpi.comnih.gov In the hypothalamus, agonists directly stimulate proopiomelanocortin (POMC) and cocaine-and-amphetamine-regulated transcript (CART) neurons, which are associated with increased satiety. researchgate.net This leads to a reduction in food intake and body weight. nih.gov Studies using c-Fos as a marker for neuronal activation show widespread brain activity following agonist administration. drugtargetreview.com
The signaling pathways activated in neurons include both the PI3K-Akt and the MEK-ERK pathways. thno.org These pathways are linked to neuroprotective effects. mdpi.com For instance, GLP-1 receptor agonists have been shown to increase the proliferation of neural progenitor cells and promote neurogenesis in the hippocampus. mdpi.com They can also protect neurons from oxidative stress and alleviate spatial memory dysfunction in preclinical models. thno.orgmdpi.com Direct administration of GLP-1 into the brain has consistently demonstrated a strong link between central GLP-1 action and reduced food intake. drugtargetreview.com
Adipocyte and Hepatocyte Responses
Adipocyte Responses: GLP-1 receptors are expressed in adipose tissue, where they regulate lipid homeostasis and the proliferation of preadipocyte cells. researchgate.net Studies on 3T3-L1 pre-adipocyte cell lines show that GLP-1 receptor agonists promote differentiation into mature adipocytes and inhibit apoptosis. researchgate.net The effects on lipid metabolism can be both lipogenic (at lower concentrations) and lipolytic (at higher concentrations). researchgate.net Furthermore, these agonists can enhance insulin-dependent glucose uptake in adipocytes. researchgate.net
Hepatocyte Responses: In the liver, GLP-1 receptor agonists have been shown to improve conditions like hepatic steatosis in preclinical models. nih.gove-dmj.org The proposed mechanisms include a reduction in hepatic lipid accumulation and an increase in fatty acid oxidation. nih.gove-dmj.org Some studies suggest a direct effect, noting that human hepatocytes express GLP-1 receptors and that agonists can stimulate the NAMPT/SIRT1/AMPK signaling pathway to improve lipid metabolism. e-dmj.org For example, the agonist exenatide (B527673) was found to inhibit triglyceride accumulation in primary hepatocytes. nih.gov However, other research suggests that the beneficial effects on the liver may be indirect, resulting from systemic improvements in body weight, insulin resistance, and glycemic control, as some studies failed to detect direct actions of agonists on isolated human hepatocytes or hepatic stellate cells. nih.gov
Table 3: Summary of Responses in Adipocytes and Hepatocytes
| Cell Type | Key Responses | Proposed Mechanisms |
|---|---|---|
| Adipocytes | Promotes pre-adipocyte differentiation; Regulates lipolysis/lipogenesis; Enhances glucose uptake. researchgate.net | Direct activation of GLP-1 receptors on adipocytes. researchgate.net |
| Hepatocytes | Reduces hepatic steatosis; Decreases lipid accumulation; Increases fatty acid oxidation. nih.gove-dmj.org | Direct activation of SIRT1/AMPK pathway; Indirect effects via improved systemic metabolism. e-dmj.orgnih.gov |
Pre Clinical Pharmacological Evaluation of Glp 1 Receptor Agonist 3 in Non Human Models
In Vitro Efficacy and Potency Assays
The initial characterization of "GLP-1 receptor agonist 3" involved a series of in vitro assays designed to quantify its ability to activate the glucagon-like peptide-1 receptor (GLP-1R) and to determine its potency.
The functional activity of "this compound," also identified as compound (R)-4A-1 in patent literature (WO2018109607A1), was determined using engineered cell lines expressing the target receptor. medchemexpress.commedchemexpress.commedchemexpress.com The potency of the compound was quantified by measuring its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum biological response.
In these cell-based assays, "this compound" demonstrated potent agonism at the GLP-1 receptor. Specifically, its stereoisomer, compound (S)-4A-1, yielded EC50 values of 1.1 nM and 13 nM in two different cell lines, Clone H6 and Clone C6, respectively. medchemexpress.commedchemexpress.commedchemexpress.com This indicates a high degree of potency at the cellular level.
| Cell Line | EC50 Value (nM) |
|---|---|
| Clone H6 | 1.1 |
| Clone C6 | 13 |
Based on available scientific literature, detailed in vitro studies directly comparing the efficacy and potency of "this compound" with other established GLP-1R agonists have not been published.
In Vivo Pharmacodynamic Studies in Animal Models
Pharmacodynamic studies in living organisms are essential to understand how a compound affects the body. These studies typically follow promising in vitro results.
Detailed research findings from in vivo studies investigating the specific impact of "this compound" on glucose homeostasis in rodent models of diet-induced obesity or streptozotocin-induced diabetes are not available in the public domain.
Specific data from animal models detailing the effects of "this compound" on fasting and postprandial glucose levels have not been publicly reported.
Information regarding the in vivo effects of "this compound" on insulin (B600854) secretion and sensitivity in non-human models is not available in published scientific literature.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-4A-1 |
Effects on Body Weight and Food Intake Regulation in Obese Animal Models
Studies in diet-induced obese (DIO) animal models have consistently demonstrated the efficacy of GLP-1 receptor agonists in reducing body weight and food intake. In DIO mice, long-acting GLP-1/glucagon (B607659) receptor co-agonists induced a dose-dependent reduction in body weight, primarily through the loss of fat mass nih.govnih.gov. For instance, the co-agonist NN1177 was shown to normalize body weight in DIO mice, causing a 22-33% reduction nih.govsemanticscholar.org. Similarly, other novel GLP-1 receptor agonists have shown potent anorectic effects, leading to greater weight loss than earlier compounds like exenatide (B527673) nih.gov.
The mechanism behind this weight reduction is linked to the regulation of appetite. GLP-1 receptor agonists are understood to decrease food intake by promoting satiety ahajournals.orgclevelandclinic.orgnih.gov. This effect is mediated through GLP-1 receptors in the central nervous system, particularly in the hypothalamus, which is responsible for regulating hunger and fullness mdpi.com. The activation of these receptors leads to a reduced appetite and consequently lower food consumption mdpi.com. A mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) model in obese mice showed that the reduction in food intake and body weight was dependent on the plasma concentrations of the GLP-1 analog exenatide nih.gov.
Table 1: Effects of GLP-1 Receptor Agonists on Body Weight in Obese Animal Models
| Compound | Animal Model | Duration | Key Findings | Reference(s) |
|---|---|---|---|---|
| NN1177 (Co-agonist) | Diet-Induced Obese (DIO) Mice | 4-5 weeks | Normalized body weight (22-33% reduction), primarily fat mass loss. | nih.govsemanticscholar.org |
| GEP44 (Triple agonist) | Diet-Induced Obese (DIO) Rats | 28 days | Potent anorectic effects, leading to significant weight loss. | nih.gov |
| Exenatide | Diet-Induced Obese (DIO) Mice | N/A | Reduction in food intake and body weight dependent on plasma concentration. | nih.gov |
| Tirzepatide (Dual agonist) | N/A | N/A | Enhances weight reduction effects. | researchgate.net |
Modulation of Gastric Emptying Rates in Animal Models
A key pharmacological effect of GLP-1 receptor agonists is the deceleration of gastric emptying ahajournals.orgnih.govnih.gov. This action contributes to the feeling of satiety and helps control postprandial glucose levels by slowing the absorption of nutrients mdpi.comagewellatl.netnih.gov. In animal models, both short-acting and long-acting GLP-1 receptor agonists have been shown to delay the rate at which stomach contents are emptied into the small intestine agewellatl.netoup.com.
This effect is believed to be mediated through both central and peripheral mechanisms, including the activation of vagal nerves mdpi.com. Studies in healthy animals have shown that GLP-1 is a physiological modulator of gastric emptying oup.com. The administration of exendin-4 (B13836491), a precursor to the GLP-1 RA exenatide, has been shown to significantly increase gastric half-emptying times for both liquids and solids in animal studies oup.com. While this effect is potent upon initial administration, some studies suggest a degree of tachyphylaxis, or reduced effect, with chronic treatment, particularly with long-acting agonists celerion.com.
Cardiovascular System Effects in Animal Models (e.g., Blood Pressure, Heart Rate, Myocardial Function)
Preclinical research has identified multiple beneficial effects of GLP-1 receptor agonists on the cardiovascular system. In various animal models, these compounds have been shown to favorably affect endothelial function, promote sodium excretion, and improve recovery from ischemic injury nih.gov. GLP-1 receptors are expressed in the heart, kidneys, and blood vessels, suggesting a direct role in cardiovascular function nih.gov.
Studies in animal models have demonstrated that GLP-1 receptor agonists can lead to a reduction in blood pressure, an effect that appears to be largely independent of weight loss nih.govnih.gov. For example, in a rat model of cardio-renal syndrome, the GLP-1 receptor agonist liraglutide (B1674861) protected both the heart and kidneys through antioxidant and anti-inflammatory mechanisms ekb.eg. It also prevented the upregulation of inducible nitric oxide synthase (iNOS) gene expression in both renal and cardiac tissues ekb.eg. Furthermore, these agents have shown potential to improve myocardial function nih.gov. While many studies show blood pressure reduction, some also report a slight increase in heart rate, an effect that wanes after the drug is eliminated mdpi.comnih.gov.
Table 2: Cardiovascular Effects of GLP-1 Receptor Agonists in Animal Models
| Compound | Animal Model | Cardiovascular Parameter | Observed Effect | Reference(s) |
|---|---|---|---|---|
| GLP-1, Exenatide, Liraglutide | Various | Myocardial Function, Endothelial Function | Favorable effects, improved recovery from ischemic injury. | nih.gov |
| Liraglutide | Rat model of Cardio-Renal Syndrome | Myocardial Protection, iNOS expression | Protected cardiac tissue, downregulated iNOS expression. | ekb.eg |
| General GLP-1 RAs | Various | Blood Pressure | Reduction, largely independent of weight loss. | mdpi.comnih.govnih.gov |
| General GLP-1 RAs | Various | Heart Rate | Slight increase (2-4 bpm). | mdpi.comnih.gov |
Neurobiological Effects in Animal Models (e.g., Cognitive Function, Neuroprotection, Neuroinflammation)
GLP-1 receptor agonists have demonstrated significant neuroprotective properties in a range of animal models of neurodegenerative diseases and cognitive impairment nih.govnih.govmdpi.combohrium.com. Treatment with these agonists improves memory formation and synaptic plasticity in animal models of diabetes and obesity nih.govresearchgate.net. The neuroprotective effects appear to be independent of their impact on blood glucose levels nih.govresearchgate.net.
The mechanisms underlying these neurobiological benefits are multifaceted. GLP-1 receptor agonists have been shown to reduce neuroinflammation, apoptosis (programmed cell death), and oxidative stress in the brain nih.govmdpi.comresearchgate.net. They can also promote neuronal growth and repair nih.govresearchgate.net. In animal models of Alzheimer's disease, agonists like exenatide, liraglutide, and lixisenatide have been found to ameliorate the formation of amyloid-β plaques and neurofibrillary tangles mdpi.combohrium.com. Furthermore, they may enhance synaptic plasticity and memory formation by triggering the expression of brain-derived neurotrophic factor (BDNF) nih.govmdpi.com.
Renal Effects and Mechanisms in Animal Models
Animal studies provide strong evidence for the renoprotective effects of GLP-1 receptor agonists, often independent of their glucose-lowering actions nih.govresearchgate.net. In various rodent models of diabetic kidney disease, treatment has been associated with the suppression of oxidative stress, reduced infiltration of inflammatory cells into the kidney, and decreased activation of proinflammatory and profibrotic factors researchgate.net.
The mechanisms behind these renal benefits are thought to involve multiple pathways. GLP-1 receptor agonists have been shown to induce diuresis and natriuresis (excretion of sodium in the urine) in wild-type mice nih.gov. This effect may be mediated by the sodium-hydrogen ion exchanger 3 (NHE3) in the renal proximal tubule nih.govadameetingnews.org. In a rat model of cardio-renal syndrome, liraglutide demonstrated protective effects on the kidney through its antioxidant and anti-inflammatory properties ekb.eg. Other studies suggest a direct vasodilatory effect on the afferent arteriole of the kidney, which could influence renal hemodynamics physiology.org.
Pharmacokinetic Profiles in Animal Models
The pharmacokinetic (PK) profiles of various GLP-1 receptor agonists have been extensively characterized in non-human models, including rats, monkeys, and pigs, to understand their absorption, distribution, metabolism, and excretion thieme-connect.combioratherapeutics.combioratherapeutics.com. These studies are crucial for designing long-acting analogs and predicting human pharmacokinetics nih.govthieme-connect.com.
Native GLP-1 has a very short half-life of less than two minutes due to rapid degradation by enzymes thieme-connect.com. Consequently, synthetic GLP-1 receptor agonists have been developed with modifications to confer a longer duration of action nih.govsemanticscholar.org. For instance, the PK properties of the novel long-acting agonist SKL-18287 were investigated in rats, monkeys, and mini-pigs, with an animal scale-up approach predicting a half-life of 14.8 hours in humans thieme-connect.com. PK/PD modeling in diet-induced obese mice has also been used to understand the relationship between plasma concentration and the effects on food intake and body weight, indicating that continuous infusion provides a stronger effect than bolus dosing nih.gov. Novel oral delivery systems are also being evaluated in animal models, such as swine, to improve the bioavailability of these peptide-based drugs bioratherapeutics.combioratherapeutics.com.
Table 3: Pharmacokinetic Parameters of a GLP-1 Receptor Agonist in Animal Models
| Compound | Animal Model | Administration Route | Key Pharmacokinetic Findings | Reference(s) |
|---|---|---|---|---|
| SKL-18287 | Rats, Monkeys, Mini-pigs | N/A | Predicted human half-life of 14.8 hours based on animal scale-up. | thieme-connect.com |
| Exenatide | Diet-Induced Obese Mice | Subcutaneous Bolus & Infusion | PK/PD modeling showed effect is dependent on plasma concentration. | nih.gov |
| Semaglutide (B3030467) | Swine | Oral (BioJet™ device) | Achieved average bioavailability of 20-37%. | bioratherapeutics.combioratherapeutics.com |
| NN1177, NN1151, NN1359 (Co-agonists) | N/A | N/A | Designed as long-acting compounds. | nih.govsemanticscholar.org |
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
ADME studies for "this compound" have been conducted in several preclinical species, including rats and monkeys, to understand its disposition within the body.
Absorption and Distribution Following subcutaneous administration in animal models, "this compound" is absorbed into the systemic circulation. The parent, intact drug is the major circulating component found in the plasma of rats and monkeys. nih.govresearchgate.net Tissue distribution studies using radiolabeled compounds have provided insights into its dissemination throughout the body. For instance, studies on the investigational agonist SKL-18287 in rats revealed that radioactivity concentrations were relatively higher in the pancreas, a key target tissue for GLP-1 receptor agonists, for up to 12 hours after administration. thieme-connect.com
Metabolism The metabolism of "this compound" occurs through pathways typical for peptide-based therapeutics. The primary routes of metabolism involve the proteolytic cleavage of the peptide backbone. nih.govresearchgate.net Additionally, for compounds featuring fatty acid moieties, sequential beta-oxidation of the fatty acid sidechain is a key metabolic pathway. nih.govresearchgate.net Amide hydrolysis has also been identified as a route of metabolism. nih.gov Importantly, metabolism does not appear to be confined to a specific organ. researchgate.net Metabolite analysis in the plasma of rats and monkeys showed that no circulating metabolites represented more than 10% of the total drug-related exposure, indicating that the parent compound is the dominant active entity. nih.gov
Excretion Renal excretion has been identified as a principal route of elimination in all species studied. nih.gov Both urine and feces are important routes for the excretion of metabolites. researchgate.net In studies with tirzepatide, approximately 66% of the administered radioactivity was recovered in urine, with about 33% eliminated in feces in humans, with similar patterns observed in animal models. nih.gov Notably, the intact form of "this compound" was not observed in the urine or feces of any species, confirming that it is metabolized prior to excretion. nih.govresearchgate.net
| ADME Parameter | Finding in Non-Human Models (Rats, Monkeys) | References |
| Absorption | Slowly absorbed after subcutaneous administration. | dovepress.com |
| Distribution | The parent drug is the major circulating component in plasma. Higher concentrations may be found in target tissues like the pancreas. | nih.govresearchgate.netthieme-connect.com |
| Metabolism | Primarily metabolized via proteolytic cleavage of the peptide backbone, β-oxidation of fatty acid sidechains, and amide hydrolysis. | nih.govresearchgate.net |
| Excretion | Metabolites are primarily excreted through urine and feces. Intact drug is not found in excreta. | nih.govresearchgate.net |
Bioavailability and Half-Life Determination in Relevant Animal Species
Pharmacokinetic studies in rats, monkeys, dogs, and mini-pigs have been essential in determining the bioavailability and half-life of "this compound," providing data that supports its potential for extended dosing intervals.
The compound demonstrates good subcutaneous bioavailability across various animal species. thieme-connect.com For example, the investigational agonist SKL-18287 showed a mean bioavailability of 64.3% to 68.4% in rats, 58.1% in monkeys, and 87.6% in mini-pigs. thieme-connect.com Another novel agonist, DD-02S, demonstrated a bioavailability of 5% in dogs following oral administration, a significant achievement for a peptide-based therapeutic. bioworld.com
An extended elimination half-life is a key characteristic of this class of agonists. In rats, the half-life of SKL-18287 after intravenous administration was 5.4 hours. thieme-connect.com The half-life of another agonist, NN1706, was 1.2 hours after intravenous administration and 6.0 hours following subcutaneous administration in Wistar rats. nih.gov In larger animals, the half-life is typically longer; DD-02S showed a half-life of 57 hours in beagle dogs, which was comparable to semaglutide. bioworld.com SKL-18287 also demonstrated an extended half-life of over 5 hours in all species tested. thieme-connect.com
The tables below summarize key pharmacokinetic parameters determined in relevant animal species.
Pharmacokinetic Parameters of SKL-18287
| Species | Administration | Half-Life (t½) | Bioavailability (BA) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
|---|---|---|---|---|---|---|---|
| Rats | Intravenous | 5.4 ± 0.3 h | - | - | - | 851 ± 23 | thieme-connect.com |
| Rats | Subcutaneous | - | 64.3 - 68.4% | 3.2 - 4.0 | - | - | thieme-connect.com |
| Monkeys | Subcutaneous | > 5 h | 58.1% | 6.7 | 151 ± 37.2 | 3800 ± 1310 | thieme-connect.com |
| Mini-pigs | Subcutaneous | > 5 h | 87.6% | 8.7 | 130 ± 30 | 3960 ± 943 | thieme-connect.com |
Pharmacokinetic Parameters of Other Novel GLP-1 Agonists
| Compound | Species | Administration | Half-Life (t½) | Bioavailability (BA) | Tmax (h) | Cmax | AUC | Reference |
|---|---|---|---|---|---|---|---|---|
| DD-02S | Beagle Dogs | Oral | 57 h | 5% | - | 100 nM | 4563 h·nM/L | bioworld.com |
| NN1706 | Wistar Rats | Intravenous | 1.2 h | - | - | - | - | nih.gov |
| NN1706 | Wistar Rats | Subcutaneous | 6.0 h | 25.0% | - | - | - | nih.gov |
Structural Biology and Structure Activity Relationship Sar of Glp 1 Receptor Agonist 3
Identification of Key Pharmacophores and Structural Motifs for GLP-1R Interaction
The interaction between peptide agonists and the GLP-1R is a complex, multi-step process often described by a "two-domain" binding model. This model posits that the C-terminal region of the agonist first binds to the large N-terminal extracellular domain (ECD) of the receptor, followed by the insertion of the agonist's N-terminus into the transmembrane domain (TMD) pocket, leading to receptor activation. nih.govresearchgate.net
Key pharmacophoric elements and structural motifs are distributed across the peptide sequence:
N-Terminal Region (His7-Gly10): The N-terminus of GLP-1 agonists is a critical determinant of their ability to activate the receptor. The histidine residue at position 7 (His7) is particularly crucial for agonism. nih.gov Truncation or significant modification of this region can convert an agonist into an antagonist. plos.org This region interacts deeply within the TMD, making key contacts that trigger the conformational changes necessary for G protein coupling. nih.gov
Alpha-Helical Core: Upon binding to the receptor, GLP-1 and its analogs adopt a continuous α-helical conformation, typically from around residue 13 to the C-terminus. researchgate.net This helical structure is essential for correctly positioning the N- and C-terminal domains of the peptide for their respective interactions with the TMD and ECD of the receptor. The stability of this helix is correlated with binding affinity.
Mid-Region and C-Terminal Recognition: The central and C-terminal portions of the peptide are primarily responsible for the initial high-affinity binding to the receptor's ECD. nih.gov A conserved hydrophobic motif, often represented as FxxWL (Phe-X-X-Trp-Leu), within the peptide's mid-region makes critical interactions with a hydrophobic groove on the ECD. nih.gov
These pharmacophoric features ensure a high-affinity and specific interaction with the GLP-1R, leading to its activation.
Impact of Amino Acid Substitutions and Chemical Modifications on Agonist Potency and Bias
The native GLP-1 peptide has a very short half-life in circulation due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide after the alanine (B10760859) at position 8. elsevierpure.com Consequently, extensive research has focused on amino acid substitutions and chemical modifications to enhance stability, potency, and to modulate signaling pathways (biased agonism).
Amino Acid Substitutions:
Systematic substitutions have revealed key residues for potency and stability.
Position 8: Replacing the native Alanine (Ala8) with a non-natural amino acid like aminoisobutyric acid (Aib) or glycine (B1666218) (Gly), as seen in many synthetic analogs, confers resistance to DPP-4 degradation, thereby prolonging the agonist's half-life. wisc.eduacs.org Substituting Ala8 with Valine (Val8) has been shown to create a G protein-biased agonist with impaired β-arrestin recruitment and receptor internalization. nih.govacs.org
Alanine Scanning: Systematic replacement of residues with alanine has shown that substitutions at His7, Gly10, and Asp15 can lead to a significant decrease in agonist potency, highlighting their importance in receptor interaction and activation. nih.govmdpi.com
Backbone Modification: A novel approach involves replacing native α-amino acids with β-amino acid residues. wisc.eduacs.org This backbone modification can alter the peptide's conformation and its interaction with the receptor, leading to agonists with a bias towards β-arrestin recruitment over G protein activation. wisc.eduacs.orgresearchgate.net
Chemical Modifications:
To further improve pharmacokinetic properties, GLP-1R agonists are often chemically modified.
Lipidation: The attachment of a fatty acid chain to the peptide backbone, a strategy used in molecules like liraglutide (B1674861) and semaglutide (B3030467), promotes binding to serum albumin. This creates a circulating reservoir of the drug, significantly extending its duration of action. nih.gov
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is another strategy to increase the hydrodynamic size of the agonist, reducing its renal clearance and protecting it from enzymatic degradation.
These modifications have been instrumental in developing long-acting GLP-1R agonists suitable for less frequent administration.
| Position | Original Residue | Substitution | Primary Effect | Reference |
|---|---|---|---|---|
| 8 | Alanine | Glycine, Aib, Valine | DPP-4 resistance, potential for biased signaling | acs.orgnih.gov |
| 7 | Histidine | Alanine | Significantly decreased potency | nih.govmdpi.com |
| 10 | Glycine | Alanine | Significantly decreased potency | nih.gov |
| 15 | Aspartic Acid | Alanine | Significantly decreased potency | nih.gov |
| - | α-amino acid | β-amino acid | Potential for β-arrestin bias | wisc.eduacs.org |
Co-crystallography or Cryo-Electron Microscopy (Cryo-EM) Studies of "GLP-1 receptor agonist 3" with GLP-1R
The advent of high-resolution structural techniques, particularly cryo-electron microscopy (cryo-EM), has revolutionized our understanding of GLP-1R activation. Several structures of the GLP-1R in complex with various peptide and small-molecule agonists and coupled to its primary signaling partner, the Gs protein, have been solved. nih.govresearchgate.netnih.govmonash.edu These structures provide a static yet detailed snapshot of the molecular interactions that underpin receptor activation.
Crystal structures of the isolated GLP-1R ECD bound to agonists like GLP-1 first revealed how the C-terminal part of the peptide nestles into a hydrophobic groove on the receptor domain. researchgate.net Later, the crystal structure of the full-length receptor bound to a truncated peptide agonist provided the first glimpse into how the agonist's N-terminus penetrates deep into the TMD core. nih.gov Cryo-EM structures have since provided near-atomic resolution views of the entire signaling complex, including the agonist, the full-length receptor, and the heterotrimeric Gs protein. researchgate.netnih.govmonash.edu These structures have been determined for various agonists, including GLP-1, exendin-4 (B13836491), and the biased agonist exendin-P5, allowing for detailed comparisons. nih.govresearchgate.netuq.edu.au
Agonist binding induces a series of dramatic conformational changes in the GLP-1R, transitioning it from an inactive to an active state capable of engaging G proteins. Cryo-EM structures of the activated GLP-1R:Gs complex reveal the hallmark of class B GPCR activation: a large outward movement of the intracellular half of transmembrane helix 6 (TM6). researchgate.netnih.govmonash.edu This movement, along with smaller shifts in other TMs, opens up a cavity on the intracellular side of the receptor, creating a binding site for the α5-helix of the Gαs subunit of the G protein. researchgate.netnih.govresearchgate.net
On the extracellular side, the binding of the peptide agonist's N-terminus into the TMD core causes rearrangements of the extracellular loops (ECLs) and the tops of the transmembrane helices. nih.gov For instance, the binding of small-molecule agonists can cause the ECD to fold down towards the TMD to stabilize the ligand. nih.gov The flexibility of the linker region between the ECD and the first transmembrane helix (TM1) is thought to be important for allowing the ECD to "capture" the agonist before its N-terminus engages the TMD. nih.gov
The high-resolution structures reveal a network of specific interactions between the agonist and various domains of the GLP-1R.
ECD Interactions: The C-terminal α-helix of the peptide agonist interacts extensively with the ECD. reactome.org This interaction is primarily hydrophobic, involving residues within the peptide's FxxWL motif and a groove on the ECD. nih.gov
TMD and ECL Interactions: The N-terminus of the agonist, upon insertion into the TMD, forms a complex network of hydrogen bonds and hydrophobic interactions with residues from multiple transmembrane helices (TM1, TM2, TM3, TM5, TM6, TM7) and the extracellular loops, particularly ECL1 and ECL2. nih.gov For example, the N-terminal His7 of GLP-1 forms hydrogen bonds deep within the receptor core. nih.gov Different agonists can form distinct patterns of interactions within this pocket, which is thought to contribute to their varying potencies and signaling profiles. nih.gov
| Agonist Region | Receptor Domain | Nature of Interaction | Reference |
|---|---|---|---|
| C-terminus (α-helix) | Extracellular Domain (ECD) | Primarily hydrophobic interactions | nih.govreactome.org |
| N-terminus | Transmembrane Domain (TMD) Core | Hydrogen bonds and hydrophobic contacts | nih.govnih.gov |
| N-terminus | Extracellular Loops (ECLs 1, 2, 3) | Extensive interactions stabilizing the bound state | nih.gov |
Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes
While structural methods provide static pictures, computational modeling and molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor interactions. rsc.org These techniques are used to simulate the movement of atoms over time, providing insights into the process of ligand binding, receptor activation, and the stability of different conformational states. rsc.orgnih.gov
MD simulations have been used to:
Refine homology models of the GLP-1R before experimental structures were available. rsc.orgresearchgate.net
Explore the conformational landscape of the receptor in its apo (unbound) and ligand-bound states, showing that the apo form exists in a "closed" conformation that is unfavorable for ligand binding. rsc.org
Analyze the propagation of conformational changes from the ligand-binding pocket to the intracellular G protein-coupling site. nih.gov
Identify previously unobserved or transient interactions that are critical for receptor activation and biased signaling. nih.gov For instance, simulations of the biased agonist Exendin-P5 revealed a unique interaction network at its N-terminus that enhances Gs protein coupling. nih.gov
Compare the interaction dynamics of different agonists (e.g., GLP-1 vs. exendin-4), revealing differences in the stability and pattern of hydrogen bonds that correlate with their pharmacological properties. nih.gov
These computational approaches are powerful tools that complement experimental data, helping to build a more complete and dynamic picture of GLP-1R function. nih.govacs.org
Relationship between Structural Features and Biased Signaling Profiles
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein-dependent cAMP production versus β-arrestin recruitment). nih.gov This phenomenon holds therapeutic promise, as it may allow for the design of drugs that maximize desired effects while minimizing side effects associated with other pathways. nih.gov
Structural and computational studies are beginning to unravel the molecular basis for biased agonism at the GLP-1R.
Distinct Ligand Conformations: Different agonists can stabilize distinct conformations of the receptor. mdpi.com G protein-biased agonists, for example, are associated with a unique conformation of the extracellular end of TM7. researchgate.net
N-Terminal Interactions: The specific interactions made by the agonist's N-terminus within the TMD pocket are a key determinant of signaling bias. nih.gov The biased agonist Exendin-P5, for instance, engages the receptor differently at the extracellular surface compared to GLP-1, which leads to a different angle of G protein engagement at the intracellular face. uq.edu.au Modifications at the N-terminus, such as substituting the first residue of exendin-4 with phenylalanine, can markedly reduce β-arrestin recruitment while preserving cAMP signaling. nih.gov
Backbone Modifications: As mentioned, incorporating β-amino acids into the peptide backbone can shift the signaling preference towards β-arrestin. wisc.eduacs.org Computational modeling suggests that these modifications may alter interactions with ECL3, which in turn influences the signaling outcome. wisc.edu
Small Molecule Binding Sites: Small-molecule agonists that bind to different sites on the receptor compared to peptide agonists can also induce biased signaling by stabilizing unique receptor conformations. researchgate.netsemanticscholar.org
The emerging picture is that subtle differences in how a ligand engages the receptor can propagate through the TMD to the intracellular side, resulting in a specific "fingerprint" of conformational changes that favors interaction with one type of intracellular effector protein over another. nih.govnih.gov
Synthetic Methodologies for Glp 1 Receptor Agonist 3
Detailed Synthetic Pathways and Chemical Reactions for Compound Derivation
The synthesis of GLP-1 receptor agonist 3, chemically named 3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one, is a complex process that has been outlined in recent patent literature. googleapis.comgoogle.comgoogle.comgoogle.com The described synthetic route is presented as an alternative to previously known methods, aiming for a more robust, efficient, and scalable process that provides a higher yield. googleapis.comgoogle.com
The synthesis can be broadly understood as a convergent process, where different key fragments of the molecule are synthesized separately and then coupled together. A crucial part of the synthesis involves the construction of the core heterocyclic systems and their subsequent linkage.
One of the initial steps involves the formation of an acid chloride from a carboxylic acid precursor, which is then reacted with N-methylaniline to form an amide. googleapis.comgoogle.com This reaction typically employs reagents like oxalyl chloride in a suitable solvent such as acetonitrile. googleapis.comgoogle.com A variety of amide coupling reagents can be utilized for such transformations, including but not limited to, thionyl chloride (SOCl₂), acetic anhydride (B1165640) (Ac₂O), pivaloyl chloride (PivCl), chloroformates (e.g., ethyl chloroformate, isobutyl chloroformate), and various carbodiimide (B86325) and phosphonium/uronium-based reagents like DCC, DIC, CDI, EDC, HATU, HBTU, and TBTU. google.com
Subsequent steps involve the introduction of other key structural motifs. For instance, a reaction of an intermediate with 1,1'-carbonyldiimidazole (B1668759) (CDI) is followed by a coupling reaction with (R)-4-phenyl-2-oxazolidone in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). googleapis.comgoogle.com Another significant transformation is a copper-mediated addition of 2-methylallylmagnesium chloride in the presence of lithium chloride. google.comgoogle.com The synthesis also features reduction steps, for example, using lithium borohydride (B1222165) to convert a ketone to an alcohol. google.com
A palladium-catalyzed coupling reaction is also employed, using a catalyst system such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and a ligand like Xantphos for the coupling of an intermediate with (diphenylmethylene)hydrazine. google.com The general synthetic strategy involves a multi-step sequence to build the complex molecule, with each step carefully designed to achieve the desired stereochemistry and functional group transformations. google.comgoogle.com
Table 1: Key Synthetic Transformations and Reagents
| Step | Transformation | Key Reagents and Conditions |
|---|---|---|
| Amide Formation | Carboxylic acid to amide | Oxalyl chloride, N-methylaniline, acetonitrile |
| Heterocycle Formation | Coupling reaction | 1,1'-Carbonyldiimidazole (CDI), (R)-4-phenyl-2-oxazolidone, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |
| C-C Bond Formation | Copper-mediated addition | 2-Methylallylmagnesium chloride, Lithium chloride, Copper catalyst |
| Reduction | Ketone to alcohol | Lithium borohydride |
Strategies for Optimization of Reaction Conditions and Yields
The development of the synthetic process for this compound has focused on optimizing reaction conditions to enhance efficiency and yield. googleapis.comgoogle.com The choice of reagents and reaction parameters plays a critical role in the success of the synthesis. For amide coupling reactions, a wide range of temperatures, from -10°C to 100°C, can be employed, with a more typical range being 0°C to 40°C. google.com
While specific quantitative data on yield improvements for each step are not detailed in the provided search results, the emphasis on the superiority of the new process in terms of yield and efficiency indicates that a systematic optimization of the reaction conditions has been undertaken. googleapis.comgoogle.comgoogle.com
Purification and Analytical Methodologies for Purity Assessment (e.g., HPLC, Mass Spectrometry)
The purification and analytical assessment of this compound and its intermediates are crucial to ensure the quality and purity of the final compound. High-performance liquid chromatography (HPLC) is a key analytical technique used throughout the synthesis. google.comgoogle.com HPLC is employed to monitor the progress of reactions, ensuring the conversion of starting materials to products. google.com For instance, the conversion of an intermediate was monitored by HPLC to ensure the reaction had gone to completion. google.com HPLC with UV detection is also used to determine the amount of the drug dissolved during dissolution testing of formulated products. google.com
Mass spectrometry (MS) is another essential analytical tool for the characterization of the synthesized compounds. High-resolution mass spectrometry (HRMS) and time-of-flight mass spectrometry (TOF-MS) are mentioned as techniques used in the analysis of this compound and its intermediates. googleapis.com These methods provide accurate mass measurements, which help in confirming the elemental composition and identity of the synthesized molecules.
Purification of the final compound and intermediates is likely achieved through standard techniques such as crystallization and chromatography. The detailed description of a crystallization procedure involving the use of ethanol (B145695) and water suggests that this is a key purification step. google.com
Table 2: Analytical and Purification Methodologies
| Methodology | Application |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, Purity assessment, Dissolution testing |
| High-Resolution Mass Spectrometry (HRMS) | Structural confirmation, Accurate mass measurement |
| Time-of-Flight Mass Spectrometry (TOF-MS) | Molecular weight determination |
Considerations for Scalability in Academic and Early-Stage Research
The scalability of the synthetic process for this compound is a significant consideration, particularly for academic and early-stage research where larger quantities of the compound may be required for further studies. The newly developed synthetic route is explicitly stated to be more scalable than previously known processes. googleapis.comgoogle.comgoogle.com
The choice of reagents and reaction conditions can impact scalability. For example, the use of robust and readily available starting materials and reagents is a key factor. The described synthesis employs a range of standard organic reactions, such as amide couplings, reductions, and palladium-catalyzed cross-couplings, which are generally amenable to scale-up. googleapis.comgoogle.comgoogle.com
However, certain reactions, such as those requiring cryogenic temperatures or specialized equipment, might present challenges for scalability in a standard academic laboratory. The patent literature describes reactions being carried out with significant quantities of starting materials (e.g., 160 g), indicating that the process has been developed with scalability in mind. google.com The detailed procedures and the emphasis on the robustness of the process suggest that it is designed to be reproducible on a larger scale, which is beneficial for ensuring a consistent supply of the compound for research purposes. googleapis.comgoogle.com
Advanced Research Topics and Future Directions for Glp 1 Receptor Agonist 3
Exploration of Novel Therapeutic Applications Beyond Metabolic Diseases in Pre-clinical Contexts
The therapeutic utility of GLP-1 receptor agonists is known to extend beyond glycemic control. Preclinical studies in animal models are crucial for elucidating the potential of new compounds in a variety of disease areas. However, no specific in vivo data for "GLP-1 receptor agonist 3" has been reported in the following areas:
Neuroprotective and Neuroinflammation Modulation Mechanisms in Animal Models
GLP-1 receptor agonists as a class have demonstrated neuroprotective properties in various animal models of neurodegenerative diseases. The mechanisms often involve reducing neuroinflammation, oxidative stress, and apoptosis, while promoting neuronal survival and synaptic plasticity. The potential of "this compound" to modulate these pathways in animal models remains to be investigated.
Renal Protection Mechanisms in Animal Models
Renal protection is another significant area of investigation for GLP-1 receptor agonists. Studies with other compounds in this class have shown beneficial effects on kidney function, often attributed to hemodynamic, anti-inflammatory, and direct tubular effects. Preclinical studies are needed to determine if "this compound" confers similar renal benefits in animal models of kidney disease.
Anti-inflammatory and Immunomodulatory Effects in Animal Models
The anti-inflammatory and immunomodulatory effects of GLP-1 receptor agonists are being explored in various preclinical models of inflammatory and autoimmune diseases. These effects are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. The specific anti-inflammatory profile of "this compound" in vivo is currently unknown.
Cardioprotective Mechanisms in Animal Models
Cardiovascular benefits are a hallmark of several approved GLP-1 receptor agonists. Preclinical research typically examines the effects of new analogues on cardiac function, atherosclerosis, and endothelial function in relevant animal models. The cardioprotective potential of "this compound" has not yet been detailed in published studies.
Role in Other Organ Systems (e.g., Lung, Bone)
The expression of GLP-1 receptors in various tissues suggests a broader physiological role for these agonists. Preliminary research into the effects of some GLP-1 receptor agonists on lung and bone metabolism is underway. However, there is no available data from animal models regarding the specific impact of "this compound" on these or other organ systems.
Development of Dual or Multi-Agonist Strategies Incorporating "this compound" (e.g., GLP-1/GIP, GLP-1/Glucagon)
A promising direction in incretin-based therapies is the development of dual or multi-agonists that target multiple receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), glucose-dependent insulinotropic polypeptide receptor (GIPR), and the glucagon (B607659) receptor (GCGR), to achieve enhanced therapeutic effects. This approach has led to the development of highly effective treatments for metabolic diseases. medchemexpress.com There is currently no publicly available information to suggest that "this compound" is being developed as part of a dual or multi-agonist strategy. Further research and disclosure from the patent holders would be necessary to understand if such developments are being pursued.
Investigations into Long-Term Pre-clinical Effects and Mechanism Durability
Pre-clinical investigations into the long-term efficacy and durability of GLP-1 receptor agonists are crucial for understanding their sustained therapeutic potential. Studies have shown that continued treatment is associated with the maintenance of weight loss. nih.gov However, a key area of investigation is the trajectory of these effects over extended periods. A systematic review of long-term efficacy found that while GLP-1 receptor agonists (GLP-1 RAs) provide persistent improvements in glycemic control and weight loss, the magnitude of these effects can change over time. dovepress.com
For instance, the optimal effect on HbA1c and fasting plasma glucose was observed within the first 12 to 18 weeks of treatment. dovepress.com While the effects on glycemic control were sustained for at least 104 weeks, the level of reduction was observed to be less at the two-year mark compared to the initial treatment period. dovepress.com Similarly, weight loss effects appeared to plateau after 68 to 78 weeks of continuous therapy. dovepress.com
Another critical aspect of mechanism durability is the physiological response upon treatment discontinuation. Research has demonstrated that the metabolic benefits, including weight loss, tend to revert toward baseline after cessation of the therapy. nih.govdrbojana.com In an extension of one major trial, participants who stopped treatment regained a substantial portion of their lost weight within a year. nih.gov This suggests a need for lifelong treatment to maintain the therapeutic effects, highlighting that these agonists manage rather than cure chronic metabolic conditions. nih.govdrbojana.com These findings underscore the importance of ongoing pre-clinical research to explore strategies that may enhance the durability of the mechanism or mitigate the rebound effects observed after discontinuation.
Methodological Advancements for GLP-1 Receptor Agonist Research
The study of GLP-1 receptor agonists has been significantly propelled by methodological advancements, ranging from novel cellular assays to sophisticated imaging techniques. These tools allow for a deeper understanding of receptor binding, signaling pathways, and in vivo distribution.
Novel In Vitro Assays
Modern in vitro research utilizes a variety of cell-based assays to characterize the potency and signaling bias of new compounds like "this compound". nih.govnih.gov These assays are critical for pre-clinical development and for establishing relationships between in vitro potency and in vivo efficacy. nih.gov
Interactive Table: Key In Vitro Assays for GLP-1 RA Research
| Assay Type | Purpose | Cell Lines Used | Key Findings |
|---|---|---|---|
| cAMP Accumulation Assays | To measure the in vitro potency of GLP-1 RAs by quantifying the primary signaling pathway. nih.govresearchgate.net | CHO cells expressing human GLP-1R; EndoC-βH1 cells with endogenous receptors. nih.gov | Allows for comparison of G protein-biased agonism between different compounds. nih.govresearchgate.net |
| Receptor Endocytosis & Recycling Assays | To measure agonist-induced internalization of the GLP-1 receptor. nih.gov | HEK293 and INS-1832/3 cells. nih.gov | Reveals potential for receptor desensitization or resensitization, affecting long-term efficacy. |
| β-arrestin-2 Recruitment Assays | To assess an alternative signaling pathway that can influence receptor internalization and signaling. nih.gov | HEK293 cells. nih.gov | Helps determine the signaling bias of a compound (e.g., cAMP vs. β-arrestin). nih.gov |
| Protein Binding Assays | To determine the binding propensity of agonists to plasma proteins like albumin. researchgate.net | Human, dog, monkey, and rat plasma. researchgate.net | Crucial for understanding the pharmacokinetic profile and half-life of long-acting agonists. |
Advanced Imaging Techniques
Advanced imaging has revolutionized the noninvasive study of GLP-1 receptors in vivo, enabling researchers to visualize and quantify receptor distribution and density in various tissues. nih.govresearchgate.net Radioligands based on GLP-1 analogs, such as exendin-4 (B13836491), have been developed for use with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net
PET Imaging: Using radiolabeled tracers like 68Ga-exendin4, PET scans allow for the longitudinal quantification of GLP-1 receptors in tissues such as the pancreas. snmjournals.org This technique is valuable for target engagement studies of novel agonists and for understanding changes in receptor expression during disease progression. snmjournals.org
SPECT Imaging: This modality has also been used to detect GLP-1 receptor-positive tissues with high sensitivity and resolution, providing another avenue for in vivo characterization. researchgate.net
Bimodal PET/Fluorescence Imaging: A more recent innovation is the development of bimodal imaging probes that combine PET with near-infrared fluorescence. acs.org This dual approach leverages the whole-body imaging capability of PET with the high-resolution capacity of fluorescence imaging, which can be used for detailed ex vivo analysis at the cellular level. acs.org
Optical Tools: Researchers have also developed genetically encoded fluorescent sensors and photocaged GLP-1 derivatives. elifesciences.org These tools offer high spatiotemporal resolution to visualize and control GLP-1 receptor activation in real-time, providing precise insights into receptor pharmacology and signaling dynamics. elifesciences.org
Unaddressed Questions and Emerging Research Frontiers Regarding "this compound"
Despite the significant progress in the field, numerous questions regarding GLP-1 receptor agonists remain unanswered, opening up new frontiers for research. The therapeutic potential of these compounds appears to extend far beyond their established roles in metabolic diseases. nih.govnih.govfrontiersin.org
Unaddressed Questions:
Long-Term Physiological Impact: The long-term effects of sustained GLP-1 receptor activation on various organ systems are not fully understood. uchicago.edu While cardiovascular and renal benefits are established, more research is needed on other systems. nih.govdroracle.ai
Central Nervous System Mechanisms: The precise mechanisms by which GLP-1 RAs influence appetite, food preferences, and reward pathways in the brain require further elucidation. nih.govnih.gov
Lean Mass Preservation: A recognized consequence of weight loss induced by these agonists is the reduction of lean body mass alongside fat mass. nih.gov A key unaddressed question is how to optimize treatment to preserve muscle and bone mass.
Heterogeneity of Response: There is significant variability in patient response to GLP-1 RAs. The genetic, metabolic, and physiological factors that determine whether an individual will be a high or low responder are still largely unknown.
Emerging Research Frontiers:
The widespread distribution of GLP-1 receptors throughout the body suggests a broad therapeutic potential for agonists like "this compound". mdpi.com
Interactive Table: Emerging Therapeutic Areas for GLP-1 Receptor Agonists
| Research Area | Rationale and Pre-clinical Findings | Potential Application |
|---|---|---|
| Neurodegenerative Disorders | GLP-1 RAs exhibit anti-inflammatory and neuroprotective effects in pre-clinical models. frontiersin.org They are being investigated for potential benefits in conditions like Alzheimer's and Parkinson's disease. | Treatment to slow neurodegeneration. frontiersin.org |
| Addiction and Substance Use Disorders | GLP-1 receptors are located in the brain's reward centers. wikipedia.org Pre-clinical and observational evidence suggests that GLP-1 RAs may reduce the rewarding effects of substances like alcohol and nicotine. wikipedia.orgmdpi.comwashu.edu | Novel therapy for alcohol use disorder and other addictions. mdpi.com |
| Inflammatory and Autoimmune Conditions | These agonists have demonstrated anti-inflammatory actions through various cellular mechanisms. nih.gov | Potential treatment for a range of dermatological, respiratory, and other inflammatory diseases. nih.gov |
| Liver Disease | Research is actively exploring the role of GLP-1 RAs in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). frontiersin.org | Management of metabolic dysfunction-associated liver diseases. wikipedia.org |
| Polycystic Ovary Syndrome (PCOS) | Given the metabolic dysregulation inherent in PCOS, GLP-1 RAs are being investigated for their potential to address insulin (B600854) resistance and other metabolic aspects of the condition. wikipedia.org | A targeted therapy for the metabolic components of PCOS. |
Future research on "this compound" will likely focus on these areas, aiming to harness its pleiotropic effects for a wider range of chronic diseases. nih.gov
Q & A
Q. How can researchers assess the in vitro pharmacological activity of GLP-1 receptor agonist 3?
Methodological Answer: Conduct cell-based assays using Clone H6 and Clone C6 cell lines to measure GLP-1 receptor activation via cyclic AMP (cAMP) response. The EC50 values (1.1 nM in Clone H6 and 13 nM in Clone C6) serve as critical benchmarks for potency comparisons. Ensure standardized protocols for cell culture, agonist exposure duration, and cAMP quantification (e.g., ELISA or fluorescence-based assays) .
Q. What experimental design parameters are essential for evaluating weight and HbA1c outcomes in preclinical/clinical studies?
Methodological Answer: Use a longitudinal cohort design with predefined time windows (e.g., 6- and 12-month intervals) to track weight and HbA1c changes. Align endpoints with clinical targets (e.g., NICE guidelines: >3 kg weight reduction and 11 mmol/mol HbA1c reduction). Employ statistical tools like SAS for mixed-effects models to account for dropout rates and inter-individual variability .
Q. How should researchers mitigate bias in comparative studies of GLP-1 receptor agonists?
Methodological Answer: Implement blinded randomized controlled trials (RCTs) with active comparators (e.g., basal insulin or other GLP-1 agonists). Use stratified randomization based on baseline BMI and glycemic control. Include sensitivity analyses to address confounding variables like adherence or concomitant medications .
Q. What are best practices for conducting systematic reviews on cardiovascular outcomes of GLP-1 agonists?
Methodological Answer: Search multiple databases (PubMed, Embase, Cochrane) using MeSH terms and Boolean operators (e.g., "GLP-1 receptor agonist" AND "cardiovascular outcomes"). Apply PRISMA guidelines for study selection, and assess bias via tools like ROBINS-I. Stratify results by study design (RCTs vs. observational) and agonist type .
Q. How can researchers standardize protocols for pharmacokinetic/pharmacodynamic (PK/PD) studies?
Methodological Answer: Follow Good Laboratory Practice (GLP) principles for data integrity, including predefined SOPs for sample collection, storage (-80°C for stability), and LC-MS/MS quantification. Report parameters like half-life, Cmax, and AUC with variability metrics (e.g., coefficient of variation) .
Advanced Research Questions
Q. How can conflicting efficacy data from network meta-analyses (NMAs) of GLP-1 agonists be resolved?
Methodological Answer: Address heterogeneity by limiting NMAs to trials with comparable populations (e.g., T2D patients on metformin) and endpoints (e.g., HbA1c reduction). Use Bayesian frameworks to weight studies by sample size and risk of bias. Acknowledge limitations in indirect comparisons and validate findings via sensitivity analyses excluding single-trial nodes .
Q. What strategies improve the clinical relevance of cost-effectiveness models for GLP-1 agonists?
Methodological Answer: Incorporate pathway scenario analyses (e.g., sequential intensification to SGLT-2 inhibitors or insulin) to reflect real-world treatment algorithms. Model HbA1c and BMI trajectories using time-dependent adjustments (e.g., reversion to baseline post-insulin initiation). Validate assumptions with real-world evidence or stratified clinical trials .
Q. How can molecular mechanisms linking GLP-1 agonists to neurodegenerative pathways be investigated?
Methodological Answer: Use RNA interference (RNAi) or CRISPR-Cas9 to modulate targets like GSK-3β/PP2A in neuronal cell lines. Assess downstream signaling (e.g., CREB phosphorylation) via Western blot or single-cell RNA sequencing. Validate findings in transgenic mouse models of diabetes-associated Alzheimer’s disease .
Q. What methodologies optimize the assessment of dual/triple agonists (e.g., GLP-1/GIP/glucagon) versus single agonists?
Methodological Answer: Design head-to-head phase 2 trials with factorial designs to isolate contributions of each receptor activity. Use clamp studies to measure glucose disposal and energy expenditure. Prioritize endpoints like % body weight loss and time-in-range (CGM data) over HbA1c alone .
Q. How should researchers address gaps in long-term safety data for novel GLP-1 agonists?
Methodological Answer: Establish post-marketing surveillance registries with standardized adverse event reporting (e.g., gastrointestinal tolerability, pancreatitis risk). Leverage real-world data platforms (e.g., Truveta) to analyze longitudinal outcomes in diverse populations. Pair with mechanistic studies to assess off-target receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
